1-Benzyloxy-3-methyl-2-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes is reported in the first paper, where a redox/cycloaddition cascade is employed. This process involves a formal [2 + 2 + 1] cycloaddition among α-carbonyl carbenoids, nitroso species, and external alkenes to produce stereoselective structures . Although this does not directly describe the synthesis of 1-benzyloxy-3-methyl-2-nitrobenzene, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The third paper provides structural information on 1,3-bis(ethylamino)-2-nitrobenzene and 1,3-bis(n-octylamino)-2-nitrobenzene, which are structurally characterized 1,3-bis(n-alkylamino)-2-nitrobenzenes . These molecules exhibit intramolecular N-H...O hydrogen bonds and pack into layers stabilized by hydrophobic interactions. While this does not directly pertain to 1-benzyloxy-3-methyl-2-nitrobenzene, it suggests that similar nitrobenzene derivatives might also display interesting intramolecular and intermolecular interactions.
Chemical Reactions Analysis
The second paper discusses a dual nucleophilic aromatic substitution (SNAr) reaction in activated ortho-halonitrobenzenes to synthesize various heterocyclic compounds . This demonstrates the reactivity of nitrobenzene derivatives under SNAr conditions, which could be relevant if 1-benzyloxy-3-methyl-2-nitrobenzene undergoes similar reactions. The third paper also describes the cyclization of 1,3-bis(ethylamino)-2-nitrobenzene to form substituted benzimidazoles upon heating with anhydrous potassium carbonate . This indicates that nitrobenzene derivatives can participate in cyclization reactions to form heterocycles.
Physical and Chemical Properties Analysis
The physical properties of nitrobenzene derivatives are influenced by their molecular interactions. As noted in the third paper, the studied nitrobenzene derivatives form flat layers with hydrophobic interactions, which could affect their solubility and stability . The chemical properties, such as reactivity under SNAr conditions and the ability to undergo cyclization to form heterocycles, are highlighted in the second and third papers . These properties are crucial for understanding the behavior of nitrobenzene derivatives in various chemical environments and could be extrapolated to 1-benzyloxy-3-methyl-2-nitrobenzene.
Scientific Research Applications
Application 1: Preparation of 7-hydroxy-oxindole-3-acetic acid
- Summary of the Application: 1-Benzyloxy-3-methyl-2-nitrobenzene is used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid . This compound is an important intermediate in organic synthesis.
Application 2: Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole
Future Directions
properties
IUPAC Name |
1-methyl-2-nitro-3-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMJNYJMXBJJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391646 | |
Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-3-methyl-2-nitrobenzene | |
CAS RN |
61535-21-5 | |
Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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